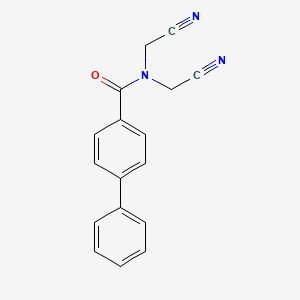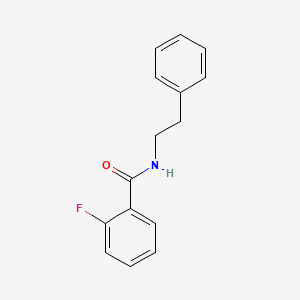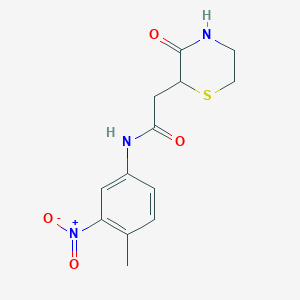
N,N-bis(cyanomethyl)biphenyl-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-BIS(CYANOMETHYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE is a compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in organic synthesis and their potential biological activities. The presence of both cyano and amide functional groups makes them valuable intermediates in the synthesis of various heterocyclic compounds.
Preparation Methods
The synthesis of N,N-BIS(CYANOMETHYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE can be achieved through several methods. One common approach involves the reaction of substituted aryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may involve solvent-free reactions or the use of specific catalysts to enhance yield and purity.
Chemical Reactions Analysis
N,N-BIS(CYANOMETHYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The active hydrogen on the cyanoacetamide moiety can participate in condensation and substitution reactions, forming a variety of heterocyclic compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include heterocyclic compounds and derivatives with potential biological activities.
Scientific Research Applications
N,N-BIS(CYANOMETHYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE has several scientific research applications:
Industry: Used in the production of various organic compounds and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-BIS(CYANOMETHYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE involves its ability to participate in various chemical reactions due to the presence of cyano and amide groups. These functional groups enable the compound to interact with different molecular targets and pathways, leading to the formation of biologically active compounds. The exact molecular targets and pathways depend on the specific derivatives and their applications.
Comparison with Similar Compounds
N,N-BIS(CYANOMETHYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE can be compared with other cyanoacetamide derivatives, such as N,N-BIS(CYANOMETHYL)TRIFLUOROMETHANESULFONAMIDE . While both compounds share the cyanoacetamide structure, their reactivity and applications may differ due to the presence of different substituents. The unique combination of cyano and amide groups in N,N-BIS(CYANOMETHYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE makes it particularly valuable in the synthesis of heterocyclic compounds and potential therapeutic agents.
Properties
Molecular Formula |
C17H13N3O |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
N,N-bis(cyanomethyl)-4-phenylbenzamide |
InChI |
InChI=1S/C17H13N3O/c18-10-12-20(13-11-19)17(21)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9H,12-13H2 |
InChI Key |
IGVQXMLVFDKHLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N(CC#N)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(diethylamino)propyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11180593.png)

![3-chloro-N'-[1-(3-chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11180601.png)
![6,8,8,9-tetramethyl-3-{[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]carbonyl}-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11180606.png)


![2-(ethylsulfanyl)-6,6-dimethyl-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11180626.png)
![N-[4-(benzyloxy)phenyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11180649.png)
![6,8,8,9-tetramethyl-3-propanoyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11180653.png)
![2-[(3-ethoxypropanoyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B11180659.png)
![1-(1,7-Dioxo-1,2,7,8,9,10-hexahydropyrimido[4,5-c]isoquinolin-3-yl)piperidine-4-carboxamide](/img/structure/B11180663.png)
![1-[9-(2,4-Dimethoxyphenyl)-1-hydroxy-7-oxo-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-3-yl]piperidine-4-carboxamide](/img/structure/B11180670.png)
![(1Z)-1-[(4-ethoxyphenyl)imino]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11180672.png)
![5'-bromo-1'-methyl-2-(3-methylbutanoyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11180673.png)
